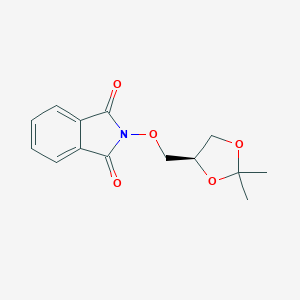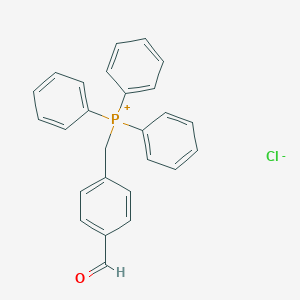
PM-104
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PM-104 is a compound that combines europium and molybdenum ions with water molecules. Europium is a rare earth element known for its luminescent properties, while molybdenum is a transition metal with various industrial applications. The combination of these elements in a hydrated form creates a compound with unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of europium(3+); molybdenum(6+); hectahydrate typically involves the reaction of europium oxide (Eu2O3) with molybdenum trioxide (MoO3) in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as:
Eu2O3+3MoO3+6H2O→2Eu3++3MoO42−+6H2O
Industrial Production Methods
Industrial production of europium(3+); molybdenum(6+); hectahydrate involves large-scale synthesis using high-purity starting materials. The reaction is typically conducted in a reactor where temperature, pressure, and pH are carefully controlled to optimize yield and purity. The resulting compound is then purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions
PM-104 undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Europium can exist in multiple oxidation states, and the compound can participate in redox reactions where europium is reduced or oxidized.
Substitution Reactions: The compound can undergo substitution reactions where ligands or water molecules are replaced by other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with europium(3+); molybdenum(6+); hectahydrate include acids, bases, and complexing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving europium(3+); molybdenum(6+); hectahydrate depend on the specific reaction conditions. For example, in an acidic medium, the compound may form europium chloride and molybdenum oxide.
科学的研究の応用
PM-104 has several scientific research applications, including:
Luminescent Materials: Europium’s luminescent properties make the compound useful in developing phosphors for display screens and lighting.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biomedical Research: Europium-based compounds are used in imaging and diagnostic applications due to their unique optical properties.
Environmental Science: The compound is studied for its potential in removing heavy metals and radioactive elements from wastewater.
作用機序
The mechanism by which europium(3+); molybdenum(6+); hectahydrate exerts its effects involves the interaction of europium and molybdenum ions with target molecules. Europium ions can transfer energy to other molecules, leading to luminescence. Molybdenum ions can participate in redox reactions, altering the oxidation state of target molecules and facilitating chemical transformations.
類似化合物との比較
Similar Compounds
Europium(III) chloride hexahydrate: Similar in that it contains europium and water molecules, but lacks molybdenum.
Molybdenum trioxide: Contains molybdenum but lacks europium and water molecules.
Europium(III) nitrate hexahydrate: Another europium-based compound with different anions and properties.
Uniqueness
PM-104 is unique due to the combination of europium and molybdenum ions in a hydrated form. This combination imparts distinct luminescent and catalytic properties, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
130729-68-9 |
|---|---|
分子式 |
Eu4H106Mo29N12O129-176 |
分子量 |
5729 g/mol |
IUPAC名 |
dodecaazanium;europium(3+);molybdenum;oxygen(2-);nonacosahydrate |
InChI |
InChI=1S/4Eu.29Mo.12H3N.29H2O.100O/h;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*1H3;29*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;100*-2/p+12 |
InChIキー |
OWJCOQJHDFFSGY-UHFFFAOYSA-Z |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
正規SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
同義語 |
PM 104 PM-104 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)












